Zinc selenate

Descripción general

Descripción

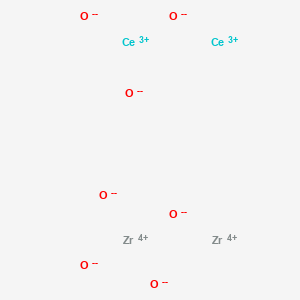

Zinc selenate is a compound with the molecular formula O4SeZn and a molecular weight of 208.37. Its composition includes Oxygen (30.71%), Selenium (37.89%), and Zinc (31.39%) .

Synthesis Analysis

Zinc selenate can be synthesized through various methods. One method involves the treatment of an aqueous solution of zinc sulfate with hydrogen selenide . Another method involves heating a mixture of zinc oxide, zinc sulfide, and selenium . More detailed synthesis methods and analysis can be found in the referenced papers .

Molecular Structure Analysis

The molecular structure of Zinc selenate consists of Zinc (Zn) and Selenium (Se) sites that are tetrahedral . More detailed structural analysis can be found in the referenced papers .

Chemical Reactions Analysis

Zinc selenate can participate in various chemical reactions. For instance, Zinc (II) ion reacts with aqueous ammonia to precipitate white gelatinous Zn (OH)2 . More detailed chemical reaction analysis can be found in the referenced papers .

Aplicaciones Científicas De Investigación

Effects on Seed Yield and Quality : A study found that Zinc application or combined Zinc and Selenium application increased rape biomass and yields. Selenate application increased Selenium and Potassium contents of rape seed but decreased Phosphorus, Sulfur, Calcium, and Magnesium contents. Zinc application increased Potassium, Calcium, Iron, Manganese, Copper, Zinc, and Boron contents of rape seed but decreased Nitrogen and Sulfur contents. Combined application of Selenium and Zinc increased their contents in rape seed but decreased Iron contents. This suggests that Zinc selenate can influence seed yield and quality in specific agricultural contexts (Wang Zhao-hui, 2010).

Phase Transition in Crystal Structure : Research on tris(ethylenediamine)zinc(II) selenate revealed a reversible phase transition at about 241 K, affecting the ordering of selenate anion due to strengthening of hydrogen bonds. This indicates potential applications in materials science, particularly in the study of crystallography and phase transitions (M. Derbel et al., 2019).

High-Pressure Polymorphs : A study produced a new quenchable high-pressure form of Zinc selenate by subjecting its low-pressure modification to specific conditions. This research contributes to the understanding of material behavior under high pressure and temperature, which could have implications in geosciences and materials engineering (C. Pistorius, 1966).

Germination and Growth Enhancement : Another study investigated the effects of Selenium supplied as selenate on germination and growth in broccoli, revealing that both inorganic Selenium forms increased early root and shoot growth at low concentrations. This highlights the potential role of Zinc selenate in agricultural practices, particularly in enhancing plant growth (H. Mao et al., 2015).

Electrodeposition of Zinc-Manganese Alloy : Research into the role of sodium selenate in the electrodeposition of zinc-manganese alloy found that sodium selenate affected the discharge of manganese, hydrogen, and zinc. This study has implications for industrial processes related to metal plating and alloy production (M. Juan, 2002).

Biological Removal in Water Treatment : A study on the continuous biological removal of selenate in the presence of cadmium and zinc demonstrated high removal efficiencies, suggesting applications in water treatment and environmental remediation (Taotao Zeng et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

zinc;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLBMRKEAODAKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

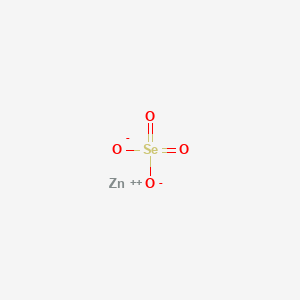

[O-][Se](=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Se.Zn, ZnSeO4, O4SeZn | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929191 | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc selenate | |

CAS RN |

13597-54-1 | |

| Record name | ZINC SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031117TWZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

![Odoratin[Cedrela]](/img/structure/B76305.png)

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)